2-(2-Methoxyethoxy)ethyl bromoacetate
Description
Properties
CAS No. |
6281-98-7 |
|---|---|
Molecular Formula |
C7H13BrO4 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-bromoacetate |
InChI |
InChI=1S/C7H13BrO4/c1-10-2-3-11-4-5-12-7(9)6-8/h2-6H2,1H3 |
InChI Key |
XUWBNDYKSQEEMS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)CBr |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2-(2-Methoxyethoxy)ethyl bromoacetate serves as an important intermediate in organic synthesis. Its applications include:
- Alkylating Agent : It is used as an alkylating agent in various reactions, facilitating the introduction of alkyl groups into organic molecules. This property is particularly useful in synthesizing complex organic compounds.
- Reformatsky Reaction : The compound can participate in the Reformatsky reaction, where it reacts with zinc to form a zinc enolate. This enolate can then condense with carbonyl compounds to yield β-hydroxy esters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
- Synthesis of Functionalized Compounds : It can be utilized to synthesize functionalized thiophene derivatives, which have applications in organic electronics and photonic devices. For instance, a study demonstrated the successful synthesis of 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene using this compound as a precursor .
Material Science
In material science, this compound is employed for:
- Polymer Development : The compound is used to develop polymers with specific properties for applications such as light-emitting diodes (LEDs) and photovoltaic cells. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials .
- Nanoparticle Synthesis : It has been applied in the preparation of reversibly photoresponsive coumarin-stabilized polymeric nanoparticles. These nanoparticles can serve as drug carriers, providing controlled release mechanisms for therapeutic agents .
Pharmaceutical Applications
The pharmaceutical industry benefits from the use of this compound in several ways:
- Drug Synthesis : It acts as a key intermediate in the synthesis of various pharmaceutical compounds, including aldose reductase inhibitors used for treating diabetic complications . Its high reactivity with sulfhydryl groups makes it particularly useful for modifying enzymes and proteins.
- Development of Contrast Agents : The compound has been patented for use in the synthesis of contrast agents for diagnostic imaging, highlighting its importance in medical applications .
Table 1: Summary of Applications
Case Study: Synthesis of Thiophene Derivatives
A novel approach was reported for synthesizing 3-[2-(2-methoxyethoxy)ethoxy]methylthiophene using this compound as a key reagent. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in developing new materials with potential electronic applications .
Comparison with Similar Compounds
Structural Analogues in the Glycol Ether Bromoacetate Family
The glycol ether bromoacetates share a common bromoacetate core but differ in their ether chain substituents. Key examples include:
Key Observations :
- Ether Chain Length : Increasing the number of ethoxy/methoxy units raises molecular weight and boiling point due to greater van der Waals interactions. For example, 2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate (C₉H₁₇BrO₅) has a boiling point exceeding 300°C, making it suitable for high-temperature reactions .
- Solubility : The methoxyethoxy group improves solubility in polar solvents like dimethylformamide (DMF) or ionic liquids (e.g., EMIM[MDEGSO₄]), which is critical for reactions requiring homogeneous conditions .
- Reactivity : Ethyl bromoacetate (C₄H₇BrO₂) is more reactive in nucleophilic substitutions due to its smaller size and lower steric hindrance, whereas the glycol ether derivatives are preferred for controlled functionalization .
Bromoacetates with Aromatic Substituents
Aromatic bromoacetates differ significantly in reactivity and applications:
Comparison :
- Reactivity : Aromatic bromoacetates undergo electrophilic substitution or Suzuki coupling, whereas aliphatic derivatives (e.g., this compound) are better suited for nucleophilic alkylation .
- Applications : Aromatic derivatives are prevalent in pharmaceutical intermediates (e.g., anti-inflammatory agents), while glycol ether bromoacetates are used in polymer chemistry and ionic liquid synthesis .
Preparation Methods
Reaction Mechanism and Conditions
In anhydrous dichloromethane (DCM), 2-(2-methoxyethoxy)ethanol reacts with bromoacetyl bromide in the presence of a tertiary amine base, such as pyridine or triethylamine, to neutralize hydrogen bromide (HBr) byproducts. The reaction typically proceeds at 0–25°C for 4–6 hours, achieving yields of 75–85% after purification.
Example Procedure :
-
Dissolve 2-(2-methoxyethoxy)ethanol (1.0 equiv) and pyridine (1.2 equiv) in DCM.
-
Slowly add bromoacetyl bromide (1.1 equiv) at 0°C under nitrogen.
-
Stir at room temperature for 6 hours.
-
Wash with 5% HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate under reduced pressure.
Optimization and Challenges
Excess bromoacetyl bromide (1.1–1.3 equiv) minimizes residual alcohol, while controlled temperature prevents exothermic side reactions. However, bromoacetyl bromide’s corrosivity necessitates careful handling. Recrystallization from hexane/ethyl acetate (3:1) enhances purity to >98%.
Transesterification from Ethyl Bromoacetate
Transesterification offers a milder alternative, avoiding corrosive acid chlorides. This method exchanges the ethyl group of ethyl bromoacetate with 2-(2-methoxyethoxy)ethanol under catalytic conditions.
Catalytic Systems and Yields
Using sodium methoxide (NaOMe) or titanium(IV) isopropoxide as catalysts, the reaction achieves 65–75% yield in toluene or tetrahydrofuran (THF). Elevated temperatures (80–100°C) and azeotropic removal of ethanol drive equilibrium toward product formation.
Example Procedure :
-
Mix ethyl bromoacetate (1.0 equiv), 2-(2-methoxyethoxy)ethanol (1.5 equiv), and NaOMe (0.1 equiv) in toluene.
-
Reflux at 110°C for 12 hours with a Dean-Stark trap.
-
Filter and concentrate the mixture.
-
Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Limitations
Excess alcohol (1.5–2.0 equiv) improves conversion, but prolonged heating risks decomposition of the bromoacetate group. This method is less efficient than acid chloride routes but preferred for scalability.
Coupling Reagent-Mediated Synthesis
Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate bromoacetic acid for esterification.
Activation and Reaction Dynamics
Bromoacetic acid (1.1 equiv) is activated with DCC (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM. Subsequent addition of 2-(2-methoxyethoxy)ethanol (1.0 equiv) at 0°C yields the product in 70–80% yield after 24 hours.
Advantages :
-
Avoids handling bromoacetyl bromide.
-
Suitable for acid-sensitive substrates.
Disadvantages :
-
Requires stoichiometric coupling reagents, increasing cost.
-
Byproduct (dicyclohexylurea) complicates purification.
Phase-Transfer Catalyzed Synthesis
Inspired by methods for analogous bromoethers, phase-transfer catalysis (PTC) enables efficient esterification in biphasic systems.
Biphasic Reaction Conditions
A mixture of aqueous sodium hydroxide, tetrabutylammonium bromide (TBAB, 0.1 equiv), and bromoacetyl chloride in toluene facilitates interfacial esterification at 40–60°C. Yields reach 70–75% within 5 hours.
Key Parameters :
-
NaOH concentration: 20–30% w/v.
-
Molar ratio of alcohol to bromoacetyl chloride: 1:1.2.
Sonochemical Acceleration
Ultrasound irradiation enhances reaction rates by improving mass transfer. Adapted from Reformatsky reaction protocols, sonication at 40 kHz reduces reaction time by 50% compared to conventional methods.
Procedure :
-
Combine 2-(2-methoxyethoxy)ethanol, bromoacetyl bromide, and pyridine in THF.
-
Sonicate at 25°C for 3 hours.
-
Isolate the product via extraction and recrystallization (yield: 80–85%).
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Bromoacetyl Bromide | Bromoacetyl bromide, pyridine | 0–25°C, 6 h | 85% | >98% |
| Transesterification | Ethyl bromoacetate, NaOMe | 110°C, 12 h | 70% | 95% |
| Coupling Reagents | DCC, DMAP | 0°C, 24 h | 75% | 97% |
| Phase-Transfer Catalysis | TBAB, NaOH | 60°C, 5 h | 75% | 96% |
| Sonochemical | Ultrasound irradiation | 25°C, 3 h | 85% | >98% |
Purification Strategies
Q & A
Q. How to optimize its use in synthesizing calixarene derivatives with specific substitution patterns?
- Methodological Answer : Controlled stoichiometry (1:2 calixarene:bromoacetate ratio) and templating agents (e.g., Na⁺) enforce cone conformations in calix[4]arenes. MALDI-TOF MS and 2D NMR (ROESY) confirm substitution at the 1,3-positions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
